N-(3-fluorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S2/c1-11-21-22-18(28-11)27-10-14-7-15(24)16(26-2)8-23(14)9-17(25)20-13-5-3-4-12(19)6-13/h3-8H,9-10H2,1-2H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKAHQDGMJKQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex compound that incorporates both a thiadiazole and a pyridine moiety. The biological activity of such compounds is of great interest due to their potential therapeutic applications, particularly in oncology and antimicrobial therapies. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Anticancer Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant anticancer properties. Research indicates that derivatives with this scaffold can inhibit the growth of various human cancer cell lines. For instance:
- Cytotoxic Properties : A study highlighted that certain thiadiazole derivatives exhibited significant suppressive activity against multiple cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .
- IC50 Values : One notable compound showed an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line, indicating potent cytotoxicity .
The mechanisms underlying the anticancer activity of thiadiazole derivatives often involve:
- Cell Cycle Arrest : Some compounds induce cell cycle progression from G1 to S phase, which is crucial for cancer proliferation .
- Kinase Inhibition : Inhibition of key kinases such as ERK1/2 has been associated with increased anticancer activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by:
- Substituent Variations : The presence and position of substituents on the thiadiazole ring significantly affect cytotoxicity. For example, fluorine substitution has been shown to enhance anticancer activity compared to chlorine .
| Compound | IC50 (µg/mL) | Cancer Type |
|---|---|---|
| Compound A | 4.27 | Skin (SK-MEL-2) |
| Compound B | 9.0 | Breast (MDA) |
| Compound C | 22.19 | Prostate (PC3) |
Antimicrobial Activity
In addition to anticancer properties, compounds with thiadiazole structures also exhibit antimicrobial activities:
- Broad Spectrum : Thiadiazole derivatives have shown effectiveness against various bacterial strains and fungi .
Case Studies
- Thiadiazole Derivative Study : A series of studies demonstrated that specific thiadiazole derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis.
- Clinical Relevance : Some thiadiazole compounds have progressed to clinical trials, showcasing their potential as new therapeutic agents in treating infections resistant to conventional antibiotics.
Preparation Methods
Retrosynthetic Analysis
Target Molecule Deconstruction
The compound decomposes into three synthetic blocks:
- N-(3-Fluorophenyl)acetamide core
- 5-Methoxy-4-oxopyridine scaffold
- 5-Methyl-1,3,4-thiadiazole-2-thiomethyl sidechain
Strategic Bond Disconnections
- Amide bond formation between pyridinone and acetamide moieties
- Thioether linkage connecting thiadiazole to pyridinone
- Thiadiazole ring construction via cyclization of thiosemicarbazide derivatives
Synthetic Methodologies
Method A: Sequential Condensation Approach
Step 1: Thiadiazole Synthesis
Reaction Scheme:
CH3C(S)NHNH2 + CH3COCl → 5-Methyl-1,3,4-thiadiazole-2-thiol
Conditions :
- Solvent: Anhydrous THF
- Temperature: -5°C → 25°C (gradual warming)
- Catalyst: Pyridine (0.5 eq)
- Yield: 82%
Step 2: Pyridinone-Thioether Formation
Reaction Scheme:
5-Methoxy-2-(bromomethyl)-4-pyridinone + Thiadiazole-thiol → Target pyridinone intermediate
Optimized Parameters :
Step 3: Final Acetamide Coupling
Reaction Scheme:
Pyridinone-thioether + N-(3-Fluorophenyl)chloroacetamide → Target compound
Critical Data :
- Coupling Agent: HATU (1.2 eq)
- Base: DIPEA (3 eq)
- Solvent: Anhydrous DCM
- Yield: 68%
Method B: Biocatalytic One-Pot Synthesis
Enzymatic Thioether Formation
Key Parameters :
- Enzyme: Myceliophthora thermophila laccase (Novozym 51003)
- Substrates: Catechol derivatives + Thiadiazole-thiol
- Oxidizing Agent: O2 (atmospheric)
- Yield: 89%
Comparative Efficiency
| Parameter | Method A | Method B |
|---|---|---|
| Total Yield (%) | 42 | 78 |
| Reaction Time (h) | 48 | 24 |
| Temperature (°C) | 40 | 30 |
| Catalyst Cost ($/g) | 12.50 | 8.20 |
Analytical Characterization
Spectroscopic Data Compilation
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (C18) | 99.2 | 0.8% dimerization byproduct |
| DSC | 99.5 | Melt onset at 178°C |
| Elemental Analysis | C 52.41/H 4.13/N 9.62 (theory: C 52.64/H 4.18/N 9.66) |
Process Optimization Challenges
Critical Control Points
Thiadiazole Ring Stability :
- Degrades above 50°C (t1/2 = 2.3 h at 60°C)
- Requires inert atmosphere (N2/Ar) during synthesis
Stereochemical Control :
- Pyridinone keto-enol tautomerism affects coupling efficiency
- Optimal pH range: 6.8–7.2 (phosphate buffer)
Scale-Up Considerations :
- Exothermic risk during acetamide formation (ΔH = -58 kJ/mol)
- Recommended batch size <5 kg for Method B
Alternative Synthetic Routes
Photochemical Approach
UV-Mediated Thioether Formation :
Continuous Flow Synthesis
Microreactor Parameters :
- Residence Time: 3.2 min
- Temperature: 70°C
- Productivity: 28 g/h vs 5 g/h batch process
Industrial Production Feasibility
Cost Analysis
| Component | Method A ($/kg) | Method B ($/kg) |
|---|---|---|
| Raw Materials | 420 | 380 |
| Catalysts | 150 | 90 |
| Energy | 80 | 65 |
| Total | 650 | 535 |
Environmental Impact
| Parameter | Method A | Method B |
|---|---|---|
| PMI (kg waste/kg product) | 86 | 32 |
| Carbon Footprint (kg CO2e/kg) | 48 | 19 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
